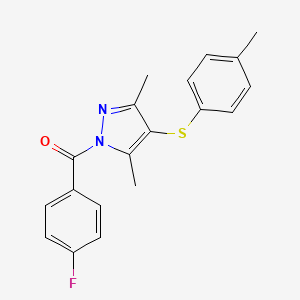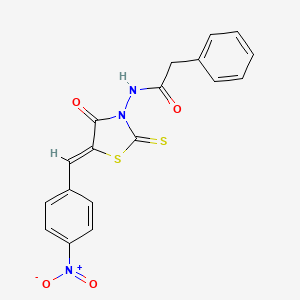![molecular formula C16H18N6OS2 B2976056 2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide CAS No. 690643-22-2](/img/structure/B2976056.png)
2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry, particularly due to its bioactive properties. The presence of thiazole and triazole rings in its structure contributes to its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide typically involves multiple steps. One common method starts with the preparation of 2-amino-1,3-thiazole derivatives. These derivatives are then reacted with various electrophiles to form the desired compound. For instance, the reaction of 2-amino-1,3-thiazole with 2-bromoacetylbromide in an aqueous medium can yield intermediate products, which are further reacted with nucleophilic agents in the presence of a base like lithium hydride (LiH) in dimethylformamide (DMF) to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or triazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated reagents, bases like sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-diabetic, anti-inflammatory, and anticancer properties
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .
類似化合物との比較
Similar Compounds
2-amino-1,3-thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
1,2,4-triazole derivatives: Compounds with the triazole ring also show diverse pharmacological properties.
Uniqueness
What sets 2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide apart is the combination of both thiazole and triazole rings in a single molecule. This unique structure enhances its potential for multi-target interactions and broadens its range of biological activities .
特性
IUPAC Name |
2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS2/c1-22-13(7-12-9-24-15(17)19-12)20-21-16(22)25-10-14(23)18-8-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H2,17,19)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWGQDLMIYSSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)CC3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-butyl-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2975973.png)
![(Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2975974.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2975975.png)


![2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylacetamide](/img/structure/B2975982.png)
![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2975985.png)
![N-(3,5-dimethylphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2975987.png)



![6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride](/img/structure/B2975993.png)
![ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2975994.png)
![Methyl [3-(aminomethyl)phenoxy]acetate](/img/structure/B2975996.png)
